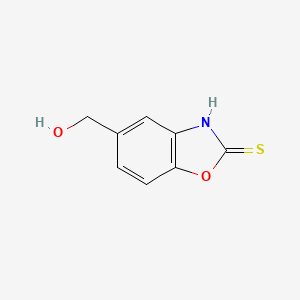![molecular formula C12H13N3OS B3079558 (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone CAS No. 1071360-23-0](/img/structure/B3079558.png)
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone
説明
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring fused with a pyrrolidine moiety through a methanone linkage. Benzothiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone typically involves the condensation of 2-aminobenzothiazole with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted benzothiazole derivatives.
科学的研究の応用
(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- (2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanone
- (2-Aminobenzo[d]thiazol-6-yl)(morpholin-1-yl)methanone
Comparison:
(2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanone: This compound has a piperidine ring instead of a pyrrolidine ring. It may exhibit different biological activities and pharmacokinetic properties due to the structural difference.
(2-Aminobenzo[d]thiazol-6-yl)(morpholin-1-yl)methanone: The presence of a morpholine ring can influence the compound’s solubility and interaction with biological targets, potentially leading to unique applications.
特性
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-12-14-9-4-3-8(7-10(9)17-12)11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBQNKTUVDZSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate](/img/structure/B3079479.png)






![4-Methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B3079529.png)


![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3079565.png)
![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)


